Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

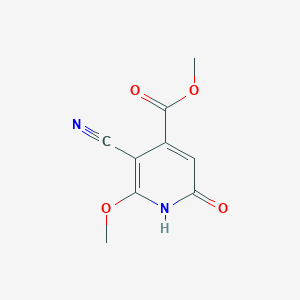

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a pyridine backbone substituted with functional groups that confer unique physicochemical and biological properties. The molecule includes a cyano group at position 5, a methoxy group at position 6, a ketone at position 2, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 3-cyano-2-methoxy-6-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-14-8-6(4-10)5(9(13)15-2)3-7(12)11-8/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDOEMRSJGLHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=O)N1)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501170996 | |

| Record name | Methyl 5-cyano-1,2-dihydro-6-methoxy-2-oxo-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501170996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130747-62-5 | |

| Record name | Methyl 5-cyano-1,2-dihydro-6-methoxy-2-oxo-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130747-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyano-1,2-dihydro-6-methoxy-2-oxo-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501170996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of cyanoacetic acid derivatives with methoxy-substituted aldehydes in the presence of a base can lead to the formation of the desired pyridine derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and methoxy groups play crucial roles in its binding affinity and specificity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate and its analogs:

Key Observations:

Substituent Effects: The cyano group (CN) in the target compound and its analog (CAS 853029-95-5) enhances electrophilicity and reactivity, making these compounds useful in nucleophilic substitution reactions. However, the position of the cyano group (5 vs. 6) may alter steric and electronic interactions with biological targets . The methoxy group (OCH₃) in the target compound likely increases solubility in polar solvents compared to the cyclopentyl group in CAS 1495273-79-4, which contributes to lipophilicity .

Synthetic Challenges :

- Compounds like Methyl 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate hydrochloride face stability issues, as evidenced by their discontinuation in commercial catalogs. This highlights the importance of substituent selection (e.g., methoxy vs. hydroxy) for improving shelf life .

Biological Activity

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 130747-62-5) is a synthetic compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 208.17 g/mol

- Structure : The compound features a pyridine ring with a cyano group, a methoxy group, and a carboxylate ester.

This compound exhibits its biological effects primarily through enzyme inhibition. The cyano and methoxy groups enhance its binding affinity to various molecular targets. Key mechanisms include:

- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, disrupting metabolic pathways.

- Impact on Cellular Pathways : The compound has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its efficacy can be summarized as follows:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Not specified |

| Escherichia coli | 125 | Not specified |

| Klebsiella pneumoniae | 15.6 | Not specified |

The compound demonstrated bactericidal activity against Gram-positive bacteria and exhibited moderate activity against Gram-negative strains .

Anticancer Activity

The biological activity of this compound has also been investigated in cancer research. It has shown potential in:

- Inducing apoptosis in cancer cell lines.

- Inhibiting tumor growth in vivo models.

A study indicated that this compound could effectively reduce the proliferation of specific cancer cells, suggesting its role as a potential therapeutic agent .

Case Studies

- Antimicrobial Evaluation : A study assessing the antimicrobial properties revealed that this compound displayed significant inhibition zones against various bacterial strains, indicating its potential as an effective antimicrobial agent .

- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that the compound had low toxicity towards human cell lines, with IC50 values exceeding 60 μM, indicating a favorable safety profile for further development .

- Biofilm Inhibition : The compound also exhibited strong antibiofilm activity against Staphylococcus aureus, significantly reducing biofilm formation compared to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate, and how should conflicting spectral data be resolved?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C≡N at ~2220 cm⁻¹, C=O at ~1740 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via [M⁺] peaks (e.g., m/z 192 observed in analogs) and fragmentation patterns (e.g., loss of OCH₃ or COOCH₃ groups) .

- ¹H/¹³C NMR : Assign protons and carbons using coupling constants and DEPT experiments. For example, methoxy groups typically resonate at δ 3.6–4.0 ppm.

- Conflict Resolution : Cross-validate using X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) to resolve ambiguities in functional group assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Solvent : Use aprotic solvents (e.g., DMF or dichlorobenzene) to stabilize intermediates, as seen in cyclization reactions of dihydropyridines .

- Catalyst Selection : Lewis acids like AlCl₃ (e.g., 10 equivalents at 378 K) enhance intramolecular cyclization efficiency .

- Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures (2:3 v/v) yields high-purity crystals (>95%) .

Advanced Research Questions

Q. What computational or experimental strategies are effective for resolving ambiguities in the stereochemistry of dihydropyridine derivatives?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for small-molecule refinement (e.g., R factor <0.05) to unambiguously assign stereochemistry .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 09/B3LYP/6-31G**) to validate configurations .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and correlate retention times with computed enantiomeric excess .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in neurological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes like phosphodiesterases or AMPA receptors, where dihydropyridine analogs show inhibitory activity .

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or cyano with nitro) to probe electronic effects on binding .

- In Vitro Assays : Use patch-clamp electrophysiology for AMPA receptor inhibition or fluorometric assays for PDE activity, reporting IC₅₀ values .

Q. What crystallographic tools and parameters are critical for analyzing hydrogen-bonding networks in this compound?

- Methodological Answer :

- Software : ORTEP-3 for visualizing thermal ellipsoids and SHELXL for refining hydrogen-bond geometries (e.g., C–H⋯O or N–H⋯O interactions) .

- Key Parameters :

- Bond distances: Ensure C–H⋯π interactions are <3.0 Å.

- Angles: Hydrogen-bond angles should be >120° for strong interactions .

- Data Collection : High-resolution (<1.0 Å) synchrotron data improves accuracy in locating H-atoms .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental vibrational spectra (IR/Raman) be addressed?

- Methodological Answer :

- Baseline Correction : Ensure solvent peaks (e.g., KBr in IR) do not obscure signals.

- Isotopic Substitution : Synthesize deuterated analogs to confirm assignments of N–H stretches (~3300 cm⁻¹) .

- DFT Normal Mode Analysis : Compare scaled vibrational frequencies (e.g., scaling factor 0.961) with experimental data .

Synthetic Methodology Table

| Step | Parameter | Optimal Conditions | Reference |

|---|---|---|---|

| 1 | Cyclization | AlCl₃ (10 eq), 1,2-dichlorobenzene, 378 K, 5 h | |

| 2 | Purification | Recrystallization (ethanol), 73% yield | |

| 3 | Characterization | IR: 1746 cm⁻¹ (C=O), MS: m/z 192 [M⁺] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.